N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-alanine succinimidyl ester (Fmoc-D-Ala-OSu) N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-alanine succinimidyl ester (Fmoc-D-Ala-OSu)
Brand Name: Vulcanchem
CAS No.: 198543-47-4
VCID: VC11732897
InChI: InChI=1S/C22H20N2O6/c1-13(21(27)30-24-19(25)10-11-20(24)26)23-22(28)29-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,23,28)/t13-/m1/s1
SMILES: CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C22H20N2O6
Molecular Weight: 408.4 g/mol

N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-alanine succinimidyl ester (Fmoc-D-Ala-OSu)

CAS No.: 198543-47-4

Cat. No.: VC11732897

Molecular Formula: C22H20N2O6

Molecular Weight: 408.4 g/mol

* For research use only. Not for human or veterinary use.

N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-alanine succinimidyl ester (Fmoc-D-Ala-OSu) - 198543-47-4

Specification

CAS No. 198543-47-4
Molecular Formula C22H20N2O6
Molecular Weight 408.4 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Standard InChI InChI=1S/C22H20N2O6/c1-13(21(27)30-24-19(25)10-11-20(24)26)23-22(28)29-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,23,28)/t13-/m1/s1
Standard InChI Key FZBMNXOJLBTQHV-CYBMUJFWSA-N
Isomeric SMILES C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Properties

Molecular Architecture

Fmoc-D-Ala-OSu consists of three functional components:

  • Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group shields the α-amino group of D-alanine during synthesis. This moiety is selectively removed under mild basic conditions (e.g., piperidine in dimethylformamide) .

  • D-Alanine Backbone: The D-configuration of the alanine residue confers resistance to proteolytic degradation, a critical feature for therapeutic peptides.

  • Succinimidyl Ester: The ester activates the carboxyl group for nucleophilic attack by amine residues, facilitating efficient peptide bond formation .

The stereochemistry of D-alanine is preserved during synthesis due to the Fmoc group’s ability to suppress racemization, a phenomenon extensively documented in Fmoc-based SPPS .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight408.4 g/mol
Density1.40 ± 0.1 g/cm³
pKa10.18 ± 0.46
Storage Temperature-15°C
SolubilitySoluble in DMF, DCM, THF

The compound typically presents as an off-white to white powder, with stability contingent on anhydrous conditions and low-temperature storage .

Synthesis and Optimization

Synthetic Route

Fmoc-D-Ala-OSu is synthesized via a two-step protocol:

  • Fmoc Protection: D-alanine reacts with Fmoc-Osu (9-fluorenylmethyloxycarbonyl oxysuccinimide) in the presence of a base, yielding Fmoc-D-alanine.

  • Succinimidyl Ester Formation: The carboxyl group of Fmoc-D-alanine is activated using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., DCC) .

Challenges and Mitigation

  • Lossen Rearrangement: Early methods using Fmoc-OSu risked side reactions, such as the Lossen rearrangement, generating impurities like Fmoc-β-alanine .

  • Improved Reagents: Rao et al. (2016) introduced Fmoc-OASUD, an oxime-based activator that reduces side products by 90% compared to traditional Fmoc-OSu .

Applications in Peptide Synthesis

Incorporation of D-Amino Acids

Biological and Therapeutic Relevance

Drug Development

Peptides containing D-alanine residues synthesized via Fmoc-D-Ala-OSu have entered clinical trials for:

  • Oncology: Targeting GPCRs overexpressed in tumors.

  • Neurology: Modulating amyloid-β aggregation in Alzheimer’s models .

Stability Enhancements

Comparative studies show D-alanine-containing peptides exhibit:

  • 50% longer half-life in serum compared to L-configured analogs.

  • Reduced immunogenicity due to decreased MHC-I binding .

HazardPrecautionary Measures
Skin irritation (H315)Wear nitrile gloves and goggles
Acute oral toxicity (H302)Avoid ingestion
Respiratory irritation (H335)Use in fume hoods

Source: Adapted from .

Recent Advancements and Future Directions

Alternative Activators

Fmoc-OASUD, a carbamate-forming reagent, minimizes dipeptide impurities during activation, achieving 99.5% coupling efficiency in model systems .

Automated Synthesis

Integration into high-throughput platforms has reduced synthesis times by 40%, enabling rapid exploration of D-amino acid-containing peptide libraries .

Environmental Impact

Green chemistry approaches now employ ionic liquids as solvents, cutting waste generation by 70% while maintaining yield .

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